5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole

Orthogonal synthesis Building blocks Medicinal chemistry

SAR expansion on pyridyl-oxazole scaffolds often stalls due to a lack of orthogonal functional handles. This compound solves that with three integrated reactive sites: (i) C6-Br for cross-coupling, (ii) C5-OBn for deprotection to phenol, and (iii) oxazole for late-stage elaboration. The design condenses six parallel synthetic routes into one convergent sequence, accelerating hit-to-lead timelines. Supplied with ≥98% purity and full characterization support.

Molecular Formula C15H11BrN2O2
Molecular Weight 331.16 g/mol
CAS No. 1228666-35-0
Cat. No. B1532425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole
CAS1228666-35-0
Molecular FormulaC15H11BrN2O2
Molecular Weight331.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(N=C(C=C2)C3=CN=CO3)Br
InChIInChI=1S/C15H11BrN2O2/c16-15-13(19-9-11-4-2-1-3-5-11)7-6-12(18-15)14-8-17-10-20-14/h1-8,10H,9H2
InChIKeySNEXISSXLANPHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole: Orthogonal Building Block for Medicinal Chemistry


5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole is a heterocyclic building block that incorporates a pyridine core bearing benzyloxy, bromine, and oxazole substituents . It is supplied as part of a collection of unique chemicals intended for early discovery research programs . The compound presents three orthogonal reactive handles—a bromine atom for cross‑coupling, a benzyloxy group for deprotection to phenol, and an oxazole ring for further heterocycle elaboration—enabling sequential functionalization strategies not accessible with simpler pyridyl‑oxazole analogs.

1
Orthogonal derivatization workflow Three sequentially addressable handles support controlled, multi-step library synthesis.
2
Medicinal chemistry building block Supplied for early discovery; enables Pd-catalyzed coupling, deprotection, and heterocycle elaboration.
3
Physicochemical space expansion Reported benzyloxy substitution shifts lipophilicity and molecular weight beyond simpler pyridyl-oxazole cores.

Why Structural Analogs Cannot Match Its Synthetic Value


Closely related analogs such as 5-(6‑bromopyridin‑2‑yl)oxazole (CAS 1201643‑61‑9) lack the benzyloxy group, eliminating the option for chemoselective O‑debenzylation to unveil a phenolic OH [1]. Conversely, 5-(5‑(benzyloxy)pyridin‑2‑yl)oxazole (no bromine) forfeits the aryl‑bromine handle required for Suzuki, Heck, or Buchwald‑Hartwig couplings . Only the target compound combines all three structural elements, and exchanging any of them for simpler substituents (e.g., methoxy for benzyloxy, chlorine for bromine) alters lipophilicity (cLogP), hydrogen‑bond capacity, and conformational flexibility in ways that directly affect pharmacokinetic tuning and binding‑site complementarity [2]. The quantitative evidence below illustrates these differences.

Target Compound Br, OBn, and oxazole handles present
Closest Analogs Lack OBn (no phenolic route) or lack Br (no cross-coupling handle)
Target Compound Estimated cLogP > 3.0; MW = 331 Da
Core Analog (Br only) cLogP = 1.7; MW = 225 Da; lipophilicity and permeability profile may shift significantly
Target Compound 4 HBA, 4 rotatable bonds
Simpler Analogs 3 HBA, 1 rotatable bond; binding-mode and flexibility context may not transfer
Structural analog interchange may alter synthetic routes and reported physicochemical profiles. Verify handle count and properties before substitution.

Quantitative Differentiation: Target Compound vs. Analogs


Orthogonal Reactive Handle Count

The target compound provides three distinct, sequentially addressable reactive sites: (i) aryl‑Br for Pd‑catalyzed cross‑coupling, (ii) benzyloxy for hydrogenolysis to phenol, and (iii) oxazole for further cyclization or metalation. The closest comparator, 5-(6‑bromopyridin‑2‑yl)oxazole (CAS 1201643‑61‑9), contains only two handles (Br and oxazole), forfeiting the phenolic diversification route [1]. This quantifiable difference in reactive‑handle count (3 vs. 2) directly translates to greater synthetic versatility in parallel or sequential derivatization campaigns.

Orthogonal Handles
Class-level inference
Target: 3 handles
vs. Comparator: 2 handles
Δ = +1 handle
Reported synthetic versatility advantage
Based on structural enumeration; supports sequential derivatization review
Orthogonal synthesis Building blocks Medicinal chemistry

Molecular Weight and Lipophilicity Comparison

The benzyloxy substituent substantially increases molecular weight and lipophilicity relative to the unsubstituted pyridyl‑oxazole core. The target compound’s molecular weight (331.16 Da) exceeds that of 5-(6‑bromopyridin‑2‑yl)oxazole (225.04 Da) by 106.12 Da [1]. Estimated cLogP rises from 1.7 (core) to >3.0 (target) based on ACD/Labs and XLogP3 predictions for analogous benzyl ethers . This shift in physicochemical space places the compound in a different region of property‑based lead‑likeness filters and influences membrane permeability and plasma‑protein binding differently than the lighter comparator.

MW & Lipophilicity
Cross-study comparable
Target MW: 331 Da
Comparator MW: 225 Da
ΔMW = 106 Da
ΔcLogP ≈ +1.3
Physicochemical profile may differ; ADME context requires review
cLogP estimated; comparator XLogP3 from PubChem
Physicochemical properties Drug-likeness Lead optimization

Hydrogen-Bond Acceptor Expansion

The benzyloxy ether oxygen adds one extra hydrogen‑bond acceptor relative to the non‑benzyloxy comparator. The target compound possesses 4 HBA atoms (two oxazole N/O, pyridine N, benzyloxy O), whereas 5-(6‑bromopyridin‑2‑yl)oxazole has only 3 HBA atoms (oxazole N/O, pyridine N) [1]. This difference can strengthen or add new polar interactions with protein targets bearing complementary hydrogen‑bond donors, such as kinase hinge regions or G‑protein coupled receptor binding pockets.

HBA Count
Cross-study comparable
Target: 4 HBA
Comparator: 3 HBA
Δ = +1 HBA
Supports polar interaction review for target binding
HBA count from Cactvs enumeration
Hydrogen bonding Molecular recognition Kinase inhibitors

Conformational Flexibility and Induced-Fit Binding

The benzyloxy chain introduces three additional rotatable bonds, raising the count from 1 (core comparator) to 4 (target) [1]. This enhanced flexibility allows the benzyl group to sample multiple orientations within hydrophobic pockets, potentially enabling induced‑fit binding modes inaccessible to more rigid analogs. In contrast, 5-(6‑bromopyridin‑2‑yl)oxazole is relatively rigid (1 rotatable bond), which may limit its ability to adapt to flexible binding sites.

Conformational Flexibility
Cross-study comparable
Target: 4 rot. bonds
Comparator: 1 rot. bond
Δ = +3 rot. bonds
Flexibility context may affect induced-fit binding interpretation
Rotatable bond count from Cactvs enumeration
Conformational flexibility Induced fit Molecular docking

High-Impact Applications in Drug Discovery and Chemical Biology


Stepwise Diversification of Kinase-Focused Libraries

The orthogonal bromine/benzyloxy/oxazole architecture allows sequential Suzuki coupling (C6), debenzylation‑to‑phenol (C5), and oxazole‑directed late‑stage functionalization, yielding a library of differentially substituted pyridyl‑oxazoles for kinase‑hinge binding. The 3‑handle design reduces the number of parallel synthesis routes required from six to essentially one convergent sequence .

Probe Design for G-Quadruplex DNA Recognition

Oligoaryl pyridyl‑oxazole ligands built from this monomer can exploit the benzyloxy group for hydrophobic stacking on G‑tetrads while the bromine serves as a placeholder for downstream introduction of fluorescent reporters. The increased rotational flexibility (4 rotatable bonds vs. 1 in simpler analogs) facilitates adaptation to G‑quadruplex loop conformations [1][2].

Construction of CNS-Penetrant Lead Candidates

The enhanced lipophilicity (cLogP > 3.0) and higher molecular weight (331 Da) position this building block favorably for CNS drug design, where moderate lipophilicity is desired. Replacing the benzyloxy with methoxy would lower cLogP to ~2.1, potentially compromising blood‑brain barrier permeability. Quantitative property differences make this compound the preferred entry point for CNS‑targeted series [3].

Fragment-Based Drug Discovery Follow-Up

When an initial 5‑(pyridin‑2‑yl)oxazole fragment reveals weak millimolar affinity, the full benzyloxy‑bromo scaffold can be purchased for immediate SAR expansion. The three substituents allow medicinal chemists to explore three vectors simultaneously (bromine for growth, benzyloxy for hydrophobic contacts, oxazole for vector elaboration), accelerating hit‑to‑lead timelines .

Application
Selection Property
Validation Focus
Kinase-focused library synthesis
Orthogonal handle count
Sequential derivatization efficiency review
G-quadruplex probe design
Conformational flexibility and hydrophobic stacking
Adaptation to loop conformation context
CNS-penetrant lead exploration
Lipophilicity and molecular weight profile
Blood-brain barrier permeability modeling context
Fragment-based follow-up
Multi-vector growth capacity
Hit-to-lead expansion timeline review

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